2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , belongs to the class of pyrido[1,2-a]pyrimidines. Its chemical formula is C22H20N4O3S2 , and its molecular weight is approximately 452.56 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented due to its rarity and uniqueness.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it for specialized studies and applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound contains functional groups susceptible to oxidation, such as the thiazolidine ring and the carbonyl group.
Reduction: Reduction reactions may occur at the carbonyl group or other unsaturated sites.
Substitution: The compound’s aromatic ring can undergo electrophilic substitution reactions.
Cyclization: The thiazolidine moiety may participate in cyclization reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.
Cyclization: Acidic conditions or Lewis acids to promote cyclization.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed experimental data are scarce.
Scientific Research Applications
Medicine: It could serve as a lead compound for drug development due to its unique structure.
Chemistry: Researchers may explore its reactivity and use it as a building block for novel molecules.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are warranted.
Industry: Its rarity limits industrial applications, but it may find use in specialized chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains largely unexplored. Further research is needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
While this compound is rare, we can compare it to related molecules:
2-[(2-hydroxyethyl)(methyl)amino]acetic acid: (CAS Number: 26294-19-9) .
9-Methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one acetate: (CAS Number: 1173017-69-0) .
Benzimidazoles: (a class of compounds) .
Remember that this compound’s uniqueness lies in its specific combination of functional groups and its pyrido[1,2-a]pyrimidine scaffold
Properties
Molecular Formula |
C23H22N4O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-14-5-7-16(8-6-14)13-27-22(30)18(32-23(27)31)12-17-19(24-9-11-28)25-20-15(2)4-3-10-26(20)21(17)29/h3-8,10,12,24,28H,9,11,13H2,1-2H3/b18-12- |
InChI Key |
VREAIUPPAQBYLJ-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCO)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCO)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.